1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea
CAS No.: 899947-47-8
Cat. No.: VC7800652
Molecular Formula: C17H15F2N3O
Molecular Weight: 315.324
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899947-47-8 |
|---|---|
| Molecular Formula | C17H15F2N3O |
| Molecular Weight | 315.324 |
| IUPAC Name | 1-(2,4-difluorophenyl)-3-(1-ethylindol-3-yl)urea |
| Standard InChI | InChI=1S/C17H15F2N3O/c1-2-22-10-15(12-5-3-4-6-16(12)22)21-17(23)20-14-8-7-11(18)9-13(14)19/h3-10H,2H2,1H3,(H2,20,21,23) |
| Standard InChI Key | KLHCPDCMSJXIAR-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(2,4-Difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS No. 899947-47-8) possesses the molecular formula C₁₇H₁₅F₂N₃O and a molecular weight of 315.324 g/mol. The IUPAC name, 1-(2,4-difluorophenyl)-3-(1-ethylindol-3-yl)urea, reflects its bis-aromatic structure:
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A 2,4-difluorophenyl group providing electron-withdrawing effects via fluorine substituents.
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A 1-ethylindole moiety contributing π-π stacking capabilities and hydrophobic interactions.
The Standard InChIKey (KLHCPDCMSJXIAR-UHFFFAOYSA-N) and SMILES notation (CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F) encode its connectivity and stereochemical features.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 899947-47-8 |
| Molecular Formula | C₁₇H₁₅F₂N₃O |
| Molecular Weight | 315.324 g/mol |
| IUPAC Name | 1-(2,4-difluorophenyl)-3-(1-ethylindol-3-yl)urea |
| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F |
Crystallographic Insights
Although no crystal structure exists for this specific compound, analogous urea derivatives exhibit defined hydrogen-bonding networks. For example, 1,1-dimethyl-3-(2-phenylethyl)urea crystallizes in an orthorhombic system (Pbca) with N–H⋯O hydrogen bonds (N⋯O = 2.850 Å) forming C(4) chains . Such interactions likely stabilize the title compound’s solid-state structure, influencing solubility and melting behavior.
Synthesis and Manufacturing
General Urea Synthesis Strategies
While no explicit protocol for 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea is documented, urea derivatives are typically synthesized via:
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Reaction of amines with isocyanates:
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Carbamoyl chloride intermediates: As demonstrated for 1,1-dimethyl-3-(2-phenylethyl)urea, where (2-phenylethyl)amine reacts with dimethylcarbamoyl chloride in dichloromethane under reflux .
Challenges in Targeted Synthesis
Material Science Applications
Organic Electronics
The conjugated π-system of the indole and difluorophenyl groups suggests potential as an organic semiconductor. Urea’s hydrogen-bonding capacity could enable self-assembled monolayers for flexible electronics.
Surface Coatings
Aromatic ureas often exhibit thermal stability (>200°C), making them candidates for heat-resistant coatings. Fluorine substituents further enhance hydrophobicity and chemical inertness.
Challenges and Future Directions
Research Gaps
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Synthetic optimization: Scalable routes for high-purity batches.
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Toxicity profiling: Acute/chronic effects in model organisms.
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Structure-activity relationships: Systematic modification of fluorine and ethyl groups.
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